molecular formula C12H13NO3 B2366460 Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate CAS No. 2365419-51-6

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate

Cat. No.: B2366460
CAS No.: 2365419-51-6
M. Wt: 219.24
InChI Key: MLPHLJFAOBJWOI-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate is a heterocyclic compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-butanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized using acetic acid and hydrochloric acid under reflux conditions to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-phenyl-3H-1,2-oxazole-5-carboxylate
  • 3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio-4,5-dihydro-5,5-dimethylisoxazole

Uniqueness

Methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where specific reactivity or stability is required .

Properties

IUPAC Name

methyl 3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9-8-12(16-13-9,11(14)15-2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPHLJFAOBJWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)(C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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